![molecular formula C31H31NO3 B6341689 Methyl 2-({[4-(benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)acetate CAS No. 1186194-54-6](/img/structure/B6341689.png)
Methyl 2-({[4-(benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)acetate
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Description
“Methyl 2-({[4-(benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)acetate” is a chemical compound . It is also known as "Glycine, N-(2,2-diphenylethyl)-N-[[4-(phenylmethoxy)phenyl]methyl]-, methyl ester" .
Molecular Structure Analysis
The molecular formula of this compound is C31H31NO3 . More detailed structural information, such as crystal structure, may be available in specialized databases or scientific literature .Scientific Research Applications
Suzuki–Miyaura Cross-Coupling
The compound can be utilized in the Suzuki–Miyaura (SM) cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This process is highly valued for its mild reaction conditions and the ability to join different fragments that participate in electronically divergent processes with a metal catalyst . The benzyloxyphenyl group in the compound could potentially act as a leaving group or a ligand in the coupling process.
Benzylic Activation
The benzylic position of the compound is particularly reactive due to the possibility of resonance stabilization. This makes it a candidate for various organic reactions, including free radical bromination, nucleophilic substitution, and oxidation . The compound’s structure suggests that it could undergo transformations at the benzylic position, which could be exploited in synthetic chemistry for creating new molecules.
Antibacterial and Anticancer Applications
Derivatives of the compound have been synthesized and studied for their antibacterial, anti-TB, and anticancer applications . These studies often involve multistep reactions and molecular docking studies to evaluate the efficacy of the derivatives . The compound’s structure allows for modifications that can target specific biological pathways.
Organometallic Chemistry
In organometallic chemistry, the compound could be used to form organoboron reagents . These reagents are essential for various organic transformations, including the aforementioned Suzuki–Miyaura coupling. The stability and reactivity of these reagents can be tailored for specific applications .
Medicinal Chemistry
The 2-phenethylamine motif , which is structurally related to the compound , is widely present in medicinal chemistry. It’s found in various drugs and bioactive molecules. The compound could serve as a precursor or an intermediate in the synthesis of molecules containing the 2-phenethylamine structure, which has applications ranging from CNS stimulants to decongestants .
properties
IUPAC Name |
methyl 2-[2,2-diphenylethyl-[(4-phenylmethoxyphenyl)methyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31NO3/c1-34-31(33)23-32(22-30(27-13-7-3-8-14-27)28-15-9-4-10-16-28)21-25-17-19-29(20-18-25)35-24-26-11-5-2-6-12-26/h2-20,30H,21-24H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKVYYMFBHQTKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(CC1=CC=C(C=C1)OCC2=CC=CC=C2)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-({[4-(benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)acetate |
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